4,6,7-Trimethyl-2h-chromen-2-one
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Overview
Description
4,6,7-Trimethyl-2H-chromen-2-one is a derivative of chromen-2-one, also known as coumarin. This compound is characterized by the presence of three methyl groups attached to the chromen-2-one core at positions 4, 6, and 7. Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as flavoring agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Trimethyl-2H-chromen-2-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or aluminum chloride. For this compound, the starting materials would include 3,5,6-trimethylphenol and ethyl acetoacetate.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. Catalysts such as zeolites or metal-organic frameworks (MOFs) can be employed to enhance the efficiency and selectivity of the reaction.
Chemical Reactions Analysis
Types of Reactions
4,6,7-Trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4,6,7-Trimethyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 4,6,7-Trimethyl-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. For example, its anticancer activity could involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
4,6,7-Trimethyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
Coumarin: The parent compound, which lacks the three methyl groups.
7-Hydroxycoumarin: Known for its anticoagulant properties.
4-Methylcoumarin: Another derivative with different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in organic chemistry and related disciplines.
Properties
CAS No. |
75786-75-3 |
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Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4,6,7-trimethylchromen-2-one |
InChI |
InChI=1S/C12H12O2/c1-7-4-10-9(3)6-12(13)14-11(10)5-8(7)2/h4-6H,1-3H3 |
InChI Key |
RYGXMOYSSBNDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2C |
Origin of Product |
United States |
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